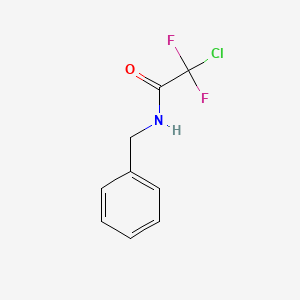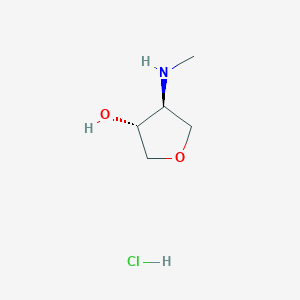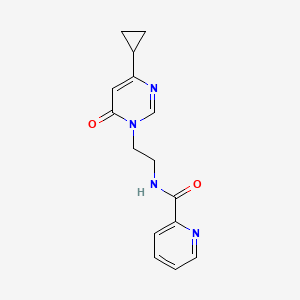
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)picolinamide is a novel chemical compound with potential applications in various scientific fields. This compound features a picolinamide group, a cyclopropyl ring, and a pyrimidinyl structure, which together confer unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)picolinamide can be synthesized via a multi-step synthetic route. One of the common starting materials is 4-cyclopropyl-6-hydroxypyrimidine, which undergoes acylation to form the pyrimidinyl intermediate. This intermediate then reacts with 2-bromoethyl picolinate under controlled conditions to yield the final product.
Industrial Production Methods
Scaling up the production to an industrial level involves optimizing the reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis may be employed to streamline the production process and enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate, to form corresponding oxo derivatives.
Reduction: Reduction of the compound, possibly using agents like lithium aluminium hydride, may yield the reduced pyrimidinyl or picolinamide derivatives.
Substitution: The presence of reactive functional groups enables substitution reactions, including nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidized derivatives with modified functional groups.
Reduced derivatives retaining the core structure.
Substituted products where functional groups have been replaced.
Applications De Recherche Scientifique
N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)picolinamide is utilized in various research domains:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological activities, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. The cyclopropyl and pyrimidinyl moieties may bind to enzymes or receptors, modulating their activity. This interaction can trigger signaling pathways, leading to physiological responses. Detailed mechanistic studies are ongoing to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Unique Features
N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)picolinamide stands out due to its unique combination of a cyclopropyl ring and a picolinamide structure. This confers distinct chemical reactivity and biological activity compared to other similar compounds.
List of Similar Compounds
4-Cyclopropyl-6-hydroxypyrimidine: Shares the pyrimidinyl core but lacks the picolinamide moiety.
Ethyl picolinate derivatives: Similar in containing the picolinamide group but differing in the attached substituents.
Other pyrimidinyl compounds: Containing different substituents or ring structures but sharing the pyrimidinyl core.
There you have it! Any part of this piquing your interest?
Propriétés
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14-9-13(11-4-5-11)18-10-19(14)8-7-17-15(21)12-3-1-2-6-16-12/h1-3,6,9-11H,4-5,7-8H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRNDWXYXDCYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
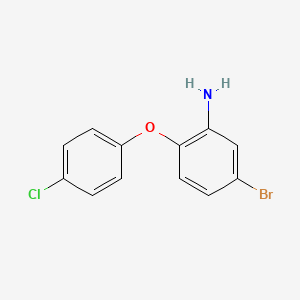
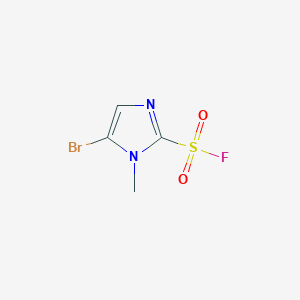
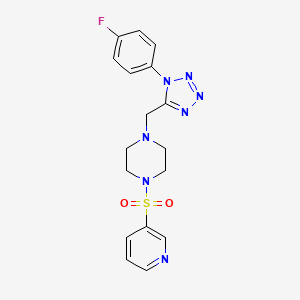
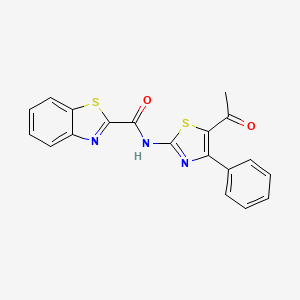
![2-[(1E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl]phenyl 2-bromobenzoate](/img/structure/B2749778.png)
![5-((4-Hydroxypiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2749780.png)
![N-(5-acetamido-2-methoxyphenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2749784.png)
![3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-phenethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2749785.png)
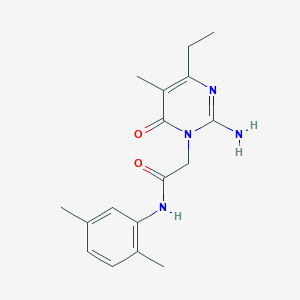
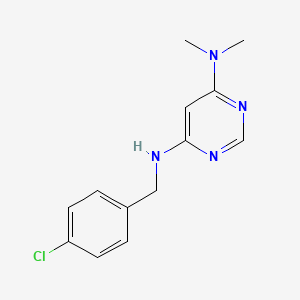
![N-{[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide](/img/structure/B2749789.png)

